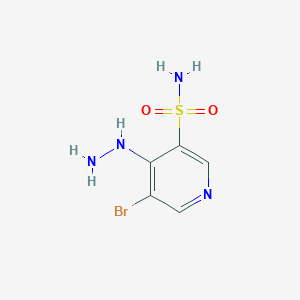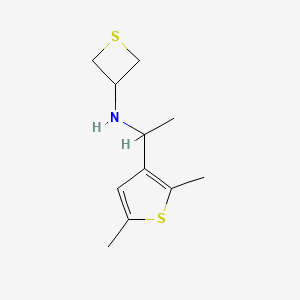
N-(1-(2,5-Dimethylthiophen-3-yl)ethyl)thietan-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-(2,5-Dimethylthiophen-3-yl)ethyl)thietan-3-amine is a compound that belongs to the class of heterocyclic compounds, specifically those containing a thiophene ring. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry and material science . This compound is of interest due to its potential therapeutic properties and its unique chemical structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(2,5-Dimethylthiophen-3-yl)ethyl)thietan-3-amine typically involves the reaction of 2,5-dimethylthiophene with an appropriate ethylating agent to introduce the ethyl group at the 1-positionThe reaction conditions often involve the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions would also be essential to optimize the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N-(1-(2,5-Dimethylthiophen-3-yl)ethyl)thietan-3-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene or tetrahydrothiophene.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the thiophene ring or the thietan-3-amine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve the use of halogenated compounds and bases such as sodium hydride or potassium tert-butoxide .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction can produce dihydrothiophene or tetrahydrothiophene derivatives .
Wissenschaftliche Forschungsanwendungen
N-(1-(2,5-Dimethylthiophen-3-yl)ethyl)thietan-3-amine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: This compound is being investigated for its potential therapeutic properties, including anti-inflammatory, anti-microbial, and anti-cancer activities.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of N-(1-(2,5-Dimethylthiophen-3-yl)ethyl)thietan-3-amine involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The exact pathways involved depend on the specific application of the compound, but it is believed to exert its effects through modulation of these molecular targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N-(1-(2,5-Dimethylthiophen-3-yl)ethyl)thietan-3-amine include:
- N-[1-(2,5-dimethylthiophen-3-yl)ethyl]aniline
- N-[1-(2,5-dimethylthiophen-3-yl)ethyl]propanamide
- N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-3-ethylaniline
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of the thiophene ring and the thietan-3-amine moiety. This unique structure may confer specific properties that make it particularly useful in certain applications, such as its potential therapeutic effects and its ability to undergo a variety of chemical reactions .
Eigenschaften
Molekularformel |
C11H17NS2 |
|---|---|
Molekulargewicht |
227.4 g/mol |
IUPAC-Name |
N-[1-(2,5-dimethylthiophen-3-yl)ethyl]thietan-3-amine |
InChI |
InChI=1S/C11H17NS2/c1-7-4-11(9(3)14-7)8(2)12-10-5-13-6-10/h4,8,10,12H,5-6H2,1-3H3 |
InChI-Schlüssel |
NVCPLOLGQRUIDL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(S1)C)C(C)NC2CSC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


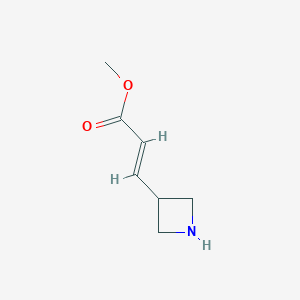
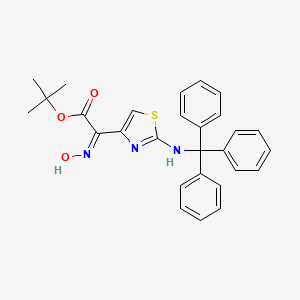
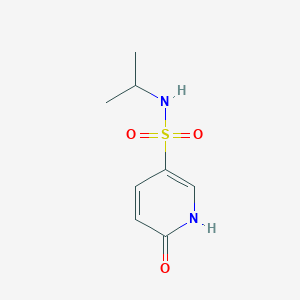
![(7R,8aR)-7-Fluorohexahydropyrrolo[1,2-a]pyrazin-3(4H)-one](/img/structure/B13002970.png)
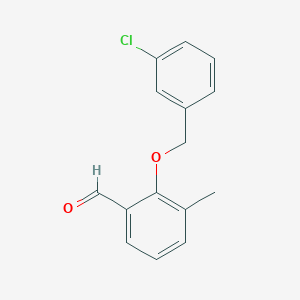
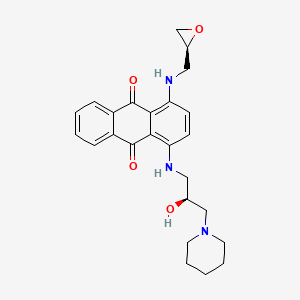
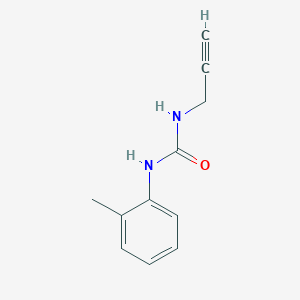
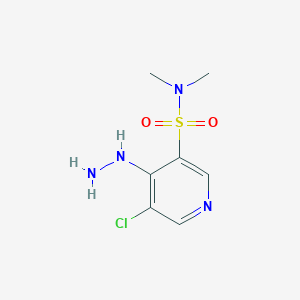
![tert-Butyl 5-fluoro-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13003010.png)
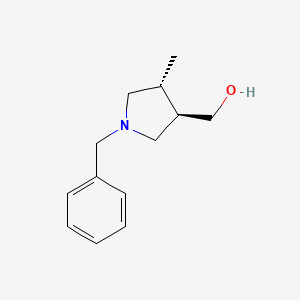
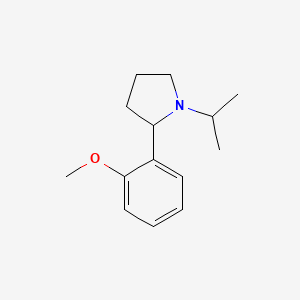
![(Z)-2,2,2-Trifluoro-1-(8-(methoxyimino)-2,6-diazaspiro[3.4]octan-2-yl)ethan-1-one](/img/structure/B13003047.png)
![2,3-Dihydrospiro[indene-1,4'-piperidin]-3-ol](/img/structure/B13003060.png)
